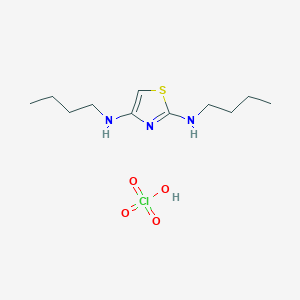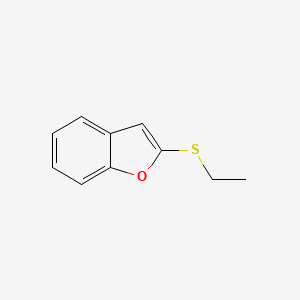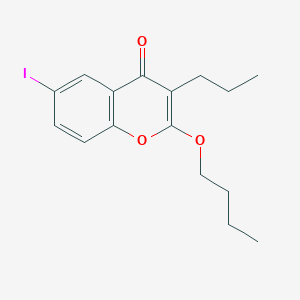
N-(2,3-Dimethylphenyl)-N-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethylphenyl)-N-ethylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a thiourea group attached to a 2,3-dimethylphenyl and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea typically involves the reaction of 2,3-dimethylaniline with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,3-Dimethylphenyl)-N-ethylthiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in polar solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,3-Dimethylphenyl)-N-ethylthiourea is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrimidines, which are important in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases, making it a candidate for drug development.
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets, such as enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
- N-(2,4-Dimethylphenyl)-N-ethylthiourea
- N-(2,5-Dimethylphenyl)-N-ethylthiourea
- N-(2,6-Dimethylphenyl)-N-ethylthiourea
Comparison: N-(2,3-Dimethylphenyl)-N-ethylthiourea is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications
Propiedades
Número CAS |
262853-29-2 |
|---|---|
Fórmula molecular |
C11H16N2S |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-1-ethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,12,14) |
Clave InChI |
POCALMJCNVPQEU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC(=C1C)C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)



![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)



